

GSK1292263: An In-Depth Technical Guide to its Mechanism of Action

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Compound of Interest		
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Abstract

GSK1292263 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes mellitus (T2DM). This technical guide delineates the core mechanism of action of **GSK1292263**, summarizing key preclinical and clinical findings. Activation of GPR119 by **GSK1292263** in pancreatic β-cells and intestinal L-cells stimulates the release of insulin and incretin hormones, including glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic peptide (GIP), and peptide YY (PYY). This guide provides a comprehensive overview of the signaling pathways, quantitative data from various studies, detailed experimental methodologies, and pharmacokinetic properties of **GSK1292263**.

Core Mechanism of Action: GPR119 Agonism

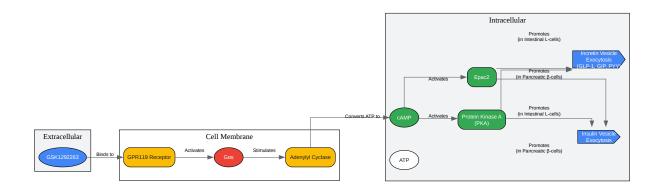
GSK1292263 functions as a selective agonist for the GPR119 receptor.[1] GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[2] The primary mechanism of action involves the activation of GPR119, which is coupled to the Gαs protein subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3]

The elevated cAMP levels trigger downstream signaling cascades that result in:



- In Pancreatic β -cells: Enhanced glucose-dependent insulin secretion.
- In Intestinal L-cells: Increased secretion of incretin hormones such as GLP-1, GIP, and PYY. [4]

These actions collectively contribute to improved glucose homeostasis.



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Caption: GPR119 signaling pathway activated by GSK1292263.

Quantitative Data Summary Table 1: In Vitro Activity of GSK1292263



Parameter	Species	Value	Reference
pEC50	Human	6.9	[3]
pEC50	Rat	6.7	[3]
pEC50 (GLP-1 Secretion)	GLUTag cells	8.5	[2]

Table 2: Preclinical In Vivo Effects of GSK1292263 in

Rats

Study Type	Animal Model	Dose (mg/kg)	Key Finding	Reference
Oral Glucose Tolerance Test (OGTT)	Sprague-Dawley	3-30	Increased levels of GLP-1, GIP, PYY, and glucagon.	[4]
Intravenous Glucose Tolerance Test	Sprague-Dawley	Not Specified	30-60% increase in peak insulin response and insulin AUC(0-15 min).	[4]
6-week study	Zucker diabetic fatty rats	Not Specified	Statistically significant increase in insulin immunoreactivity in pancreatic sections.	[4]
Hyperinsulinemic -euglycemic clamp	Sprague-Dawley	10 and 30	Stimulated glucagon secretion without increasing blood glucose levels.	[4]



Table 3: Clinical Effects of GSK1292263 in Patients with

Type 2 Diabetes

Study (Identifier)	Population	Dose	Key Finding	Reference
Study 1 (NCT01119846)	Drug-naïve or washed out T2DM	300 mg BID for 14 days	~5-fold increase in plasma total PYY levels.	[5]
Study 1 (NCT01119846)	Drug-naïve or washed out T2DM	100-600 mg/day for 14 days	No significant effect on active or total GLP-1 or GIP.	[5]
Study 2 (NCT01128621)	T2DM on metformin	300 mg BID with metformin	Peak PYY concentrations augmented to ~100 pM.	[5]
Study 2 (NCT01128621)	T2DM on metformin	Not Specified	Co-dosing with metformin increased post-prandial total GLP-1.	[5]
Drug Interaction Study	Healthy Volunteers	300 mg BID	Small increases in AUC of simvastatin (1.34-fold) and rosuvastatin (1.39-fold).	[6]

Experimental Protocols In Vitro cAMP Assay

A detailed protocol for the specific cAMP assay used for **GSK1292263** is not publicly available. However, a general methodology for such an assay is as follows:

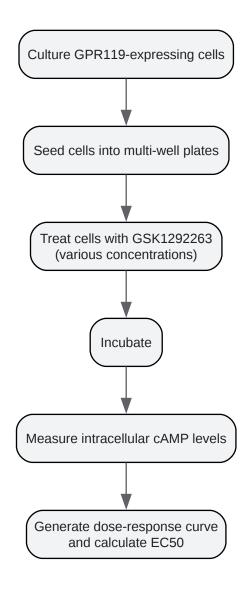
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- Cell Culture: A cell line stably expressing the human or rat GPR119 receptor is cultured in an appropriate medium.
- Cell Plating: Cells are seeded into 96-well or 384-well plates and incubated to allow for adherence.
- Compound Addition: Cells are treated with varying concentrations of GSK1292263 or a vehicle control.
- cAMP Measurement: After a specified incubation period, intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
- Data Analysis: The results are used to generate a dose-response curve, from which the EC50 value is calculated.





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Caption: General workflow for an in vitro cAMP assay.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

The following is a generalized protocol for an OGTT in rats, based on standard procedures:

- Acclimatization and Fasting: Male Sprague-Dawley rats are acclimatized to the facility conditions. Prior to the test, animals are fasted overnight (approximately 12-16 hours) with free access to water.[2][7]
- Baseline Blood Sample: A baseline blood sample (t=0) is collected, typically from the tail
 vein, to measure fasting glucose and hormone levels.[7]

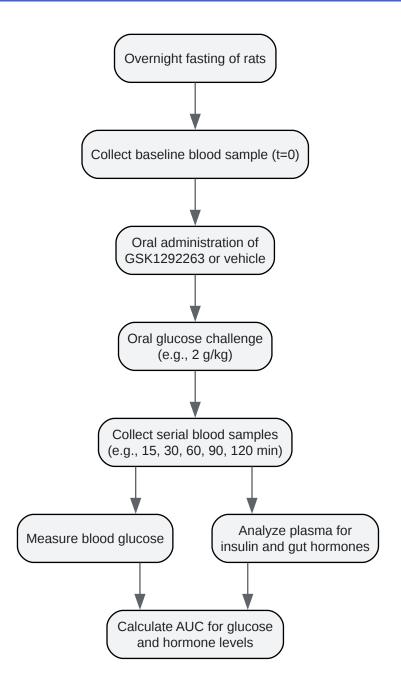
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- Drug Administration: GSK1292263 or vehicle is administered orally via gavage at the specified doses (e.g., 3-30 mg/kg).[4]
- Glucose Challenge: After a set period following drug administration (e.g., 60 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally.[7]
- Serial Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[8]
- Analysis: Blood glucose levels are measured immediately using a glucometer. Plasma is separated from the blood samples for later analysis of insulin, GLP-1, GIP, and PYY levels using specific immunoassays.
- Data Calculation: The area under the curve (AUC) for glucose and hormone concentrations is calculated to assess the effect of the treatment.





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Caption: Workflow for a preclinical oral glucose tolerance test.

Clinical Trial Methodology (Studies NCT01119846 and NCT01128621)

These were randomized, placebo-controlled studies in subjects with type 2 diabetes.[5]

• Study Design:

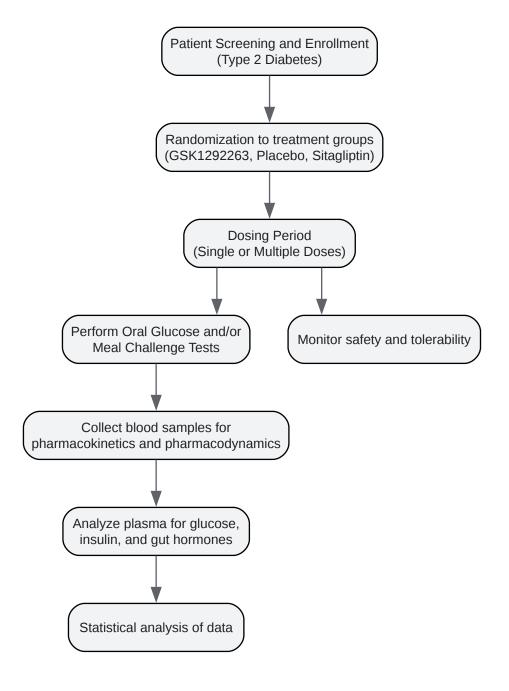
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- NCT01119846: Conducted in drug-naïve subjects or those who had stopped their diabetic medications. It included single-dose (25-800 mg) and multiple-dose (100-600 mg/day for 14 days) arms. Sitagliptin (100 mg/day) was used as a comparator.[5]
- NCT01128621: Conducted in subjects taking metformin. It involved multiple dosing for 14 days.[5]
- Key Assessments:
 - Oral Glucose and Meal Challenges: These were used to assess the effects on plasma glucose, insulin, C-peptide, glucagon, PYY, GLP-1, and GIP.[5]
 - Pharmacokinetics: Blood samples were collected to determine the pharmacokinetic profile of GSK1292263.
 - Safety and Tolerability: Adverse events, clinical laboratory tests, vital signs, and ECGs were monitored throughout the studies.[9][10]





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Caption: General workflow for the clinical trials of GSK1292263.

Pharmacokinetics and Drug Interactions

Pharmacokinetics: In clinical studies, the terminal elimination half-life of GSK1292263 was approximately 13 to 18 hours, reaching steady-state plasma concentrations within about 4 days.[11] The oral bioavailability of GSK1292263 was found to increase approximately 4-fold when administered with food.[11]



Drug Interactions:

- In Vitro: GSK1292263 showed little to no inhibition of major cytochrome P450 enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4), P-glycoprotein (Pgp), OATP1B3, or OCT2 (IC50 >30 μM).[6] However, it did inhibit BCRP and OATP1B1.[6]
- In Vivo: Co-administration of GSK1292263 (300 mg BID) with simvastatin (a CYP3A4 and OATP1B1 substrate) or rosuvastatin (a BCRP and OATP1B1 substrate) resulted in modest increases in the statins' plasma concentrations, suggesting a weak inhibitory effect on intestinal BCRP and CYP3A4.[6] There was no significant inhibition of OATP1B1 observed in the clinical setting.[6]

Conclusion

GSK1292263 is a selective GPR119 agonist that modulates glucose homeostasis through a dual mechanism involving the stimulation of insulin secretion from pancreatic β -cells and the release of incretin hormones from the gut. While preclinical studies demonstrated promising effects on glucose metabolism and insulin secretion, clinical trials in patients with type 2 diabetes did not show significant improvements in glycemic control. However, a profound effect on increasing circulating levels of PYY was consistently observed. The gut hormone effects of **GSK1292263** were modulated by co-administration with metformin and sitagliptin. Further research is needed to fully elucidate the therapeutic potential of targeting GPR119 and the specific role of PYY in the metabolic effects observed with **GSK1292263**.

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